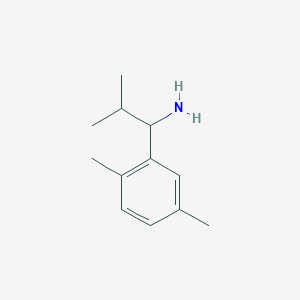

1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine

Description

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

1-(2,5-dimethylphenyl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C12H19N/c1-8(2)12(13)11-7-9(3)5-6-10(11)4/h5-8,12H,13H2,1-4H3 |

InChI Key |

DLXAMPFNLVUCGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Approach

A common synthetic method involves nucleophilic substitution reactions starting from 2,5-dimethylbenzyl chloride or related halides with suitable amines or ammonia derivatives. This approach typically proceeds via the displacement of the halide by an amine nucleophile under controlled temperature and solvent conditions.

- Starting materials: 2,5-dimethylbenzyl chloride, methyl-substituted alkyl amines

- Reaction conditions: Polar solvents like ethanol, moderate temperatures (40–130 °C), presence of catalysts or bases to facilitate substitution

- Catalysts: Transition metal catalysts such as Pd, Pt, Ni, or Cu on supports (e.g., alumina) may be employed to improve reaction rates and selectivity

This method is scalable and adaptable to continuous flow reactors for industrial production, enhancing efficiency and yield.

Catalytic Hydrogenation of Nitrile Precursors

Another effective method is the catalytic hydrogenation of nitrile precursors, such as 2,5-dimethylbenzonitrile, to the corresponding primary amine. This process involves:

- Raw materials: 2,5-dimethylbenzonitrile

- Catalysts: Metal-loaded catalysts (Pd, Pt, Ni) supported on alumina or other oxides

- Reaction conditions: Fixed-bed hydrogenation reactor, temperature 40–130 °C, hydrogen pressure ~1.5 MPa, solvent such as ethanol

- Advantages: High selectivity, low catalyst attrition, continuous operation possible

The catalyst preparation involves impregnation of palladium chloride on γ-Al2O3, drying at 120 °C, and calcination at 500 °C to obtain a 0.5 wt% Pd catalyst precursor.

Chiral Reduction of Ketone Intermediates

For enantiomerically enriched (S)- or (R)-1-(2,5-dimethylphenyl)-2-methylpropan-1-amine, chiral reduction of the corresponding ketone intermediate is employed:

- Starting material: 2,5-dimethylphenyl-2-methylpropan-1-one

- Reducing agents: Chiral catalysts or chiral hydride reagents (e.g., CBS catalyst, chiral borohydrides)

- Reaction conditions: Low temperature, inert atmosphere to prevent racemization

- Outcome: High enantiomeric excess of the desired amine

This method is favored in pharmaceutical synthesis where stereochemistry is critical.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material(s) | Catalyst/Reducing Agent | Reaction Conditions | Advantages | Yield/Purity |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2,5-Dimethylbenzyl chloride | None or transition metal catalysts | Ethanol, 40–130 °C | Simple, scalable | Moderate to high |

| Catalytic hydrogenation of nitriles | 2,5-Dimethylbenzonitrile | Pd/γ-Al2O3 (0.5 wt% Pd) | 40–130 °C, 1.5 MPa H2, fixed-bed reactor | High selectivity, continuous process | High (>90%) |

| Chiral ketone reduction | 2,5-Dimethylphenyl ketone | Chiral hydride catalysts | Low temperature, inert atmosphere | High enantiomeric purity | High enantiomeric excess |

| Hydrazine reduction | Substituted hydrazines | Titanium trichloride | pH 4–5 acetate buffer, reflux 3–6 h | Good yield, mild conditions | Up to 90% |

Detailed Research Findings and Notes

- The catalytic hydrogenation method is well-documented for its efficiency in producing primary amines from nitriles with minimal catalyst degradation and high throughput in continuous reactors.

- Chiral synthesis routes are essential for obtaining enantiomerically pure forms, which significantly influence biological activity and pharmaceutical applicability.

- Transition metal catalysis, particularly with palladium and rhodium complexes, has been highlighted for selective hydroamination and amine synthesis, offering potential routes for asymmetric synthesis of substituted phenylamines.

- Purification techniques such as silica gel column chromatography and crystallization are crucial for isolating the desired amine with high purity, especially when stereochemical integrity is required.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that 1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine exhibits promising antimicrobial and antifungal activities. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and fungi, making it a candidate for pharmaceutical applications. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions with biological molecules is crucial for its efficacy in modulating biochemical pathways.

Interaction Studies

The compound's amine group allows it to interact with various biological targets, including proteins and nucleic acids. Interaction studies have focused on its binding affinity at adrenergic and dopaminergic receptors, which may explain its stimulant-like effects. Understanding these interactions is vital for elucidating potential therapeutic applications in treating conditions such as depression or attention deficit hyperactivity disorder (ADHD).

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis. This suggests potential use in developing new antimicrobial agents.

Case Study 2: Pharmacological Potential

Another research project explored the pharmacological potential of the compound in animal models. The study assessed its effects on behavior and neurochemistry, revealing that administration led to increased dopamine levels in specific brain regions. This finding supports further investigation into its use as a treatment for mood disorders.

Summary of Applications

| Field | Application | Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial and antifungal agents | Significant growth inhibition of bacteria and fungi |

| Neuropharmacology | Potential treatment for mood disorders | Increased dopamine levels observed in animal models |

| Chemical Synthesis | Chiral amine synthesis | Efficient methods developed for high-yield production |

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Substitution Patterns

2,2-Dimethyl-1-phenylpropan-1-amine (CAS 61501-04-0)

- Structure : Phenyl ring (unsubstituted) with a 2,2-dimethylpropanamine chain.

- Molecular Formula : C₁₁H₁₇N; MW : 163.25.

- Key Differences: Unlike the target compound, this analog lacks methyl substituents on the phenyl ring but features a geminal dimethyl group on the amine-bearing carbon.

3-(3,5-Dimethylphenyl)-2-methylpropan-1-amine (CAS 1250691-44-1)

- Structure : Phenyl ring with 3,5-dimethyl substitution and a 2-methylpropanamine chain.

- Molecular Formula : C₁₂H₁₉N; MW : 177.27.

- Key Differences : The 3,5-dimethylphenyl substitution creates a symmetrical meta-substitution pattern, which may enhance π-π stacking interactions in biological systems compared to the ortho/para substitution in the target compound. The longer carbon chain (propanamine vs. ethanamine) could also influence lipophilicity .

Functional Group Variations

1-(2,5-Dihydroxy-4-methylphenyl)-2-aminopropane (6-Hydroxydopamine Analog)

- Structure : Phenyl ring with 2,5-dihydroxy and 4-methyl groups, plus a propanamine chain.

- Key Differences : Hydroxyl groups increase polarity and redox activity, making this compound more reactive than the target molecule. Such differences are critical in neurotoxicological studies, as seen in its role as a dopaminergic neurotoxin .

DMMDA-2 (1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine)

- Structure : Benzodioxole ring with 6,7-dimethoxy groups and a propan-2-amine chain.

- This contrasts with the simpler dimethylphenyl group in the target compound, which may prioritize different receptor subtypes .

Physicochemical Properties

Boiling Points and Solubility

- While direct data for the amine is unavailable, the presence of polar amine groups in the target compound likely increases solubility in aqueous media compared to ketones.

- Phenpromethamine (N-Methyl-2-phenyl-1-propanamine) : This analog (MW 163.25) shares a similar branched chain but lacks phenyl ring substituents. Its lipophilicity (logP ≈ 2.1) suggests the target compound’s dimethyl groups may further increase membrane permeability .

Pharmacological Profiles

- Receptor Binding : β-Oxygenated phenylalkylamines (e.g., serotonin agonists) show that substituent position drastically affects receptor selectivity. The 2,5-dimethyl groups in the target compound may favor dopamine receptor interactions, whereas para-substituted analogs like 3-(3,5-dimethylphenyl)-2-methylpropan-1-amine could exhibit distinct binding profiles .

- Metabolism: Studies on 1-(2,5-dimetroxyphenyl)-2-aminopropane reveal O-demethylation as a key metabolic pathway. The target compound’s methyl groups may slow hepatic metabolism, prolonging its half-life compared to hydroxylated analogs .

Biological Activity

1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine, also known as (R)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine, is an organic compound classified as an amine. Its unique structure, characterized by a dimethyl-substituted phenyl group connected to a propan-1-amine backbone, suggests potential biological activities worth exploring. This article delves into the biological activity of this compound, including its antimicrobial and antifungal properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 177.29 g/mol. The presence of the dimethyl groups at the 2 and 5 positions on the phenyl ring significantly influences its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 177.29 g/mol |

| Structure | Chemical Structure |

Antimicrobial and Antifungal Properties

Research indicates that (R)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine exhibits significant antimicrobial and antifungal activities. Preliminary studies have shown that this compound can inhibit the growth of various microbial strains, making it a candidate for pharmaceutical applications aimed at treating infections caused by bacteria and fungi. The mechanisms underlying these activities may involve interactions with cellular components through hydrogen bonding and π-π interactions.

Interaction with Biological Targets

The compound's amine group allows for the formation of hydrogen bonds with proteins or nucleic acids, while the phenyl ring can engage in π-π stacking interactions. These interactions are crucial for understanding its pharmacodynamics and potential therapeutic applications. Initial studies suggest that (R)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine may interact with adrenergic and dopaminergic receptors, which could explain its stimulant-like effects.

Study on Antimicrobial Activity

A study conducted to evaluate the antimicrobial efficacy of (R)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined against several strains:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound has potential as an antimicrobial agent in clinical settings.

Research Findings

Recent investigations into the biological activity of compounds similar to (R)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine have highlighted its unique pharmacological profile. For instance, compounds with similar structural features have been shown to exhibit varying degrees of activity at serotonin receptors, which may correlate with their therapeutic effects in treating psychiatric disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.